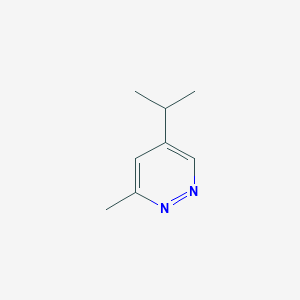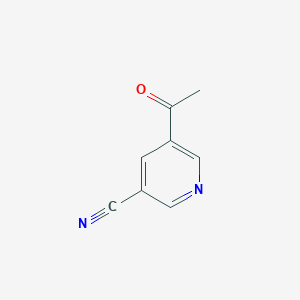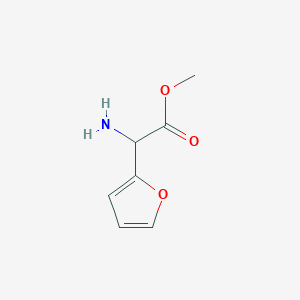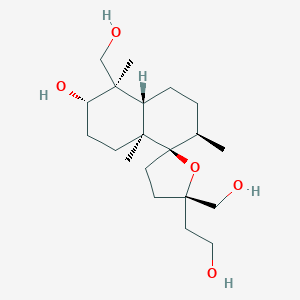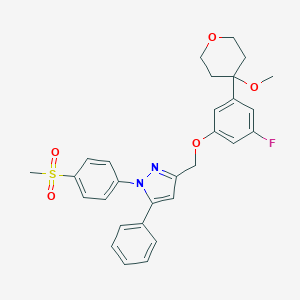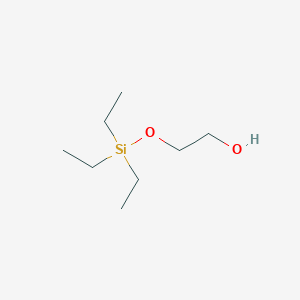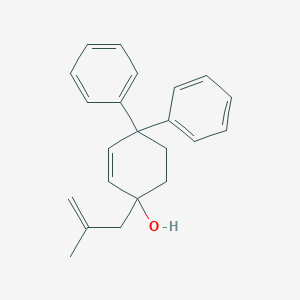
1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol, also known as MDCH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MDCH is a cyclohexenol derivative that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has also been shown to modulate the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune responses and inflammation.
Effets Biochimiques Et Physiologiques
1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant effects. 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has been shown to have anti-oxidant effects, which may help to protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has several advantages for lab experiments, including its ease of synthesis and its potential as a chiral auxiliary. However, there are also some limitations to its use in lab experiments, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several potential future directions for the study of 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol, including its use as a building block for the synthesis of other compounds, its potential as a light-emitting material, and its potential as an anti-inflammatory and anti-tumor agent. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol and its potential applications in various fields.
Méthodes De Synthèse
1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has been synthesized using different methods, including the Grignard reaction, Friedel-Crafts alkylation, and Suzuki-Miyaura cross-coupling. The Grignard reaction involves the reaction of magnesium with an organic halide to form a magnesium halide, which then reacts with a carbonyl compound to form the desired product. The Friedel-Crafts alkylation involves the reaction of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst. The Suzuki-Miyaura cross-coupling involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Applications De Recherche Scientifique
1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has been studied for its potential as an anti-inflammatory and anti-tumor agent. In material science, 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has been studied for its potential as a light-emitting material and as a building block for the synthesis of other compounds. In organic synthesis, 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has been studied for its potential as a chiral auxiliary and as a precursor for the synthesis of other compounds.
Propriétés
Numéro CAS |
126421-34-9 |
|---|---|
Nom du produit |
1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol |
Formule moléculaire |
C22H24O |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
1-(2-methylprop-2-enyl)-4,4-diphenylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C22H24O/c1-18(2)17-21(23)13-15-22(16-14-21,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-13,15,23H,1,14,16-17H2,2H3 |
Clé InChI |
YMWCZKVTJDUOQE-UHFFFAOYSA-N |
SMILES |
CC(=C)CC1(CCC(C=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
SMILES canonique |
CC(=C)CC1(CCC(C=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Synonymes |
1-(2-METHYL-ALLYL)-4,4-DIPHENYL-CYCLOHEX-2-ENOL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



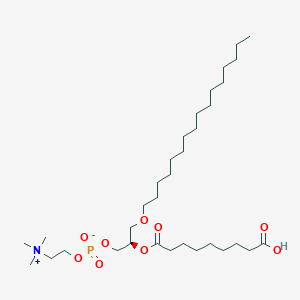
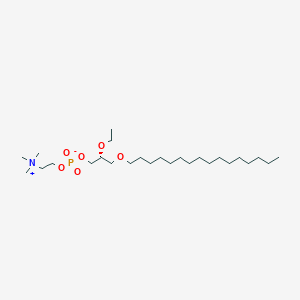
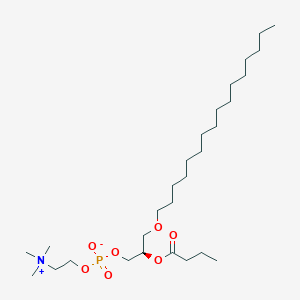
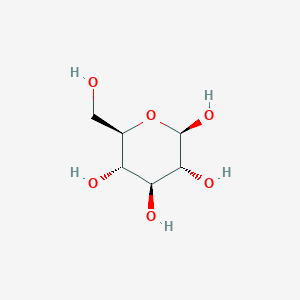
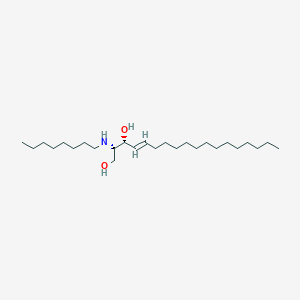
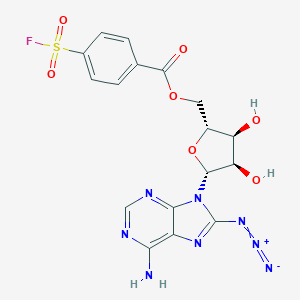
![(3aR,4R,5R,6aS)-5-(tert-butyldimethylsilyloxy)-2-oxohexahydro-2H-cyclopenta[b]furan-4-carbaldehyde](/img/structure/B163712.png)
![[(2R,3R,5R,10S,11S,12S,13R,17R)-2,11-dihydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-3-sulfooxy-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B163716.png)
